molecular formula C4H7BrMg B1587867 2-Methyl-1-propenylmagnesium bromide CAS No. 38614-36-7

2-Methyl-1-propenylmagnesium bromide

Cat. No.: B1587867
CAS No.: 38614-36-7
M. Wt: 159.31 g/mol
InChI Key: FFUIUNZKXBJVSC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2-Methyl-1-propenylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in organic chemistry . They are used as a key component in the formation of carbon-carbon bonds .

Mode of Action

This compound, as a Grignard reagent, acts by performing nucleophilic addition to a variety of electrophilic substrates . This allows for the formation of a new carbon-carbon bond, thereby enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Grignard reaction . This reaction is a cornerstone in organic chemistry, allowing for the formation of complex molecules from simpler precursors .

Pharmacokinetics

It’s important to note that it is typically prepared and used in solution, often in an organic solvent such as tetrahydrofuran .

Result of Action

The result of the action of this compound is the formation of new organic compounds via the creation of carbon-carbon bonds . This can lead to the synthesis of a wide variety of structures, including biaryls, alkylarenes, alkenylarenes, and alkynylalkenones .

Action Environment

The action of this compound is highly dependent on the environment in which the reaction takes place. It is sensitive to moisture and air, requiring an inert atmosphere for optimal performance . The reaction is also temperature-dependent, with lower temperatures generally favoring higher yields .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-propenylmagnesium bromide is synthesized through the reaction of 2-methyl-1-propene with magnesium in the presence of bromine. The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors with precise control over temperature and pressure conditions. The reaction is conducted in THF to ensure the solubility and stability of the Grignard reagent .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-propenylmagnesium bromide primarily undergoes nucleophilic addition reactions, characteristic of Grignard reagents. It can react with various electrophiles, including carbonyl compounds, to form carbon-carbon bonds .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1-propenylmagnesium bromide is unique due to its specific reactivity profile and the ability to form sterically hindered products. Its structure allows for selective reactions that are not easily achievable with other Grignard reagents .

Properties

IUPAC Name

magnesium;2-methylprop-1-ene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.BrH.Mg/c1-4(2)3;;/h1H,2-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUIUNZKXBJVSC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=[CH-])C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403476
Record name 2-Methyl-1-propenylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38614-36-7
Record name 2-Methyl-1-propenylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-propenylmagnesium bromide
Reactant of Route 2
2-Methyl-1-propenylmagnesium bromide
Reactant of Route 3
2-Methyl-1-propenylmagnesium bromide
Reactant of Route 4
2-Methyl-1-propenylmagnesium bromide
Reactant of Route 5
2-Methyl-1-propenylmagnesium bromide
Reactant of Route 6
2-Methyl-1-propenylmagnesium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.